(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine
Description
Properties
IUPAC Name |
N-hexan-2-yl-4-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-4-5-6-12(3)14-13-9-7-11(2)8-10-13/h11-14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDHQZBZILAMGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NC1CCC(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of (1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine typically involves:
- Stereoselective formation of the cyclohexane ring bearing the methyl and amino substituents in the 1,4-positions with defined stereochemistry (1r,4r).
- Introduction of the N-(hexan-2-yl) substituent via amination or reductive amination methods.
Preparation via Grignard Addition and Subsequent Amination
A representative method involves the preparation of tertiary cyclohexanols via Grignard reagents followed by amination steps:
Step 1: Formation of tertiary cyclohexanol intermediate
Using a Grignard reagent such as (4-(dimethylamino)phenyl)magnesium bromide added to a cyclohexanone derivative under controlled temperature (0 °C to room temperature), tertiary cyclohexanol intermediates with defined stereochemistry are formed.
Step 2: Conversion of cyclohexanol to amine
The tertiary alcohol is then converted to the corresponding amine derivative, often through substitution or reductive amination.
Stereochemical control is achieved by selecting appropriate reaction conditions and reagents, as well as by chromatographic separation of cis/trans isomers, which have slight differences in polarity (Rf values).
Yields and purity : For example, yields of 30-60% have been reported for related cyclohexanol derivatives, with stereochemical assignments confirmed by NMR spectroscopy and comparison with literature data.
Hydroamination of Alkenes as a Route to Secondary Amines
Another advanced method involves anti-Markovnikov intermolecular hydroamination of alkenes or alkynes with amines:
Catalysts such as titanium-based complexes enable the regioselective addition of amines to alkenes, favoring the anti-Markovnikov product, which is critical for the formation of secondary amines with the correct substitution pattern.
For example, cyclohexylamine reacting with 1-hexyne under titanium catalysis yields anti-Markovnikov products with moderate to high regioselectivity and yields.
This method allows for the direct formation of N-alkylated cyclohexylamines, including N-(hexan-2-yl) derivatives.
Reaction conditions typically involve solvent (e.g., chlorobenzene), catalyst loading around 5-10 mol%, and moderate temperatures (70-105 °C), with reaction times ranging from hours to days depending on substrate and catalyst.
Asymmetric Synthesis and Resolution Approaches
Due to the importance of stereochemistry, asymmetric synthesis or chiral resolution methods are employed:
Chiral resolution using tartrate salts : This classical method separates enantiomers of amino cyclohexanol derivatives but suffers from low yield, inability to recover tartrate, and increased production costs.
Enzymatic resolution : Achieves high optical purity but is limited by enzyme cost, potential residual enzyme contamination, and scalability issues.
Asymmetric catalytic synthesis : Uses chiral catalysts to induce stereoselectivity but often involves expensive catalysts and hazardous intermediates (e.g., azides), making industrial application challenging.
A patented method describes a safer, more cost-effective synthesis of (1R,2R)-2-benzene methoxy cyclohexylamine (a related compound), involving:
- Synthesis of (1R,2R)-2-trans-4-amino cyclohexanol.
- Protection of the amino group.
- Benzylation of the hydroxyl group under catalysis.
- Deprotection and purification to yield the target amine.
This method emphasizes operational simplicity, safety, and industrial suitability, overcoming limitations of previous methods.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Stereochemical Control | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Grignard addition to cyclohexanone + amination | Grignard reagent addition, followed by amination | Moderate; requires chromatographic separation | 30-60 | Well-established, moderate cost | Requires careful stereochemical separation |
| Titanium-catalyzed hydroamination | Hydroamination of alkene with amine | Good regioselectivity (anti-Markovnikov) | Variable | Direct N-alkylation, regioselective | Catalyst cost, reaction time |
| Chiral resolution with tartrate salts | Salt formation and separation | High optical purity | Low | High purity | Low yield, high cost, non-recyclable tartrate |
| Enzymatic resolution | Enzyme-catalyzed resolution | Very high optical purity | Moderate | High purity, mild conditions | Enzyme cost, residual contamination |
| Patented asymmetric synthesis (benzylation route) | Multi-step protection, benzylation, deprotection | High; designed for industrial scale | Moderate | Safe, cost-effective, scalable | Multi-step process |
Research Findings and Analytical Data
NMR Characterization : Stereoisomers exhibit distinct ^1H NMR peaks, e.g., methyl group signals at δ 0.92 ppm (doublet) for trans-isomer vs. δ 0.99 ppm (multiplet) for cis-isomer, aiding in stereochemical assignment.
Chromatographic Behavior : Slight Rf differences allow partial separation of isomers; however, overlap can occur, necessitating advanced purification techniques.
Catalytic Hydroamination : Titanium catalysts show selectivity influenced by substrate sterics; bulky substituents favor anti-Markovnikov addition with ratios up to 49:1 in some cases.
Industrial Considerations : Patented methods focus on minimizing hazardous steps (e.g., azide intermediates), reducing catalyst costs, and improving scalability for commercial production.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its branched alkyl chain (hexan-2-yl) and stereospecific methyl substitution. Below is a comparative analysis with key analogs:
Table 1: Key Structural Analogs and Their Properties
Key Comparison Points
Lipophilicity and Solubility :
- The hexan-2-yl group in the target compound likely enhances lipophilicity compared to smaller alkyl or aromatic substituents (e.g., benzyl in or chlorobenzyl in ). This property is critical for membrane permeability in bioactive molecules.
- Polar substituents, such as the 2-methoxyethoxy group in , improve aqueous solubility, whereas the target compound’s branched alkyl chain may limit solubility in polar solvents.
Electron-donating methyl and alkyl groups contrast with electron-withdrawing substituents (e.g., chlorine in ), altering electronic distribution and reactivity.
Stereochemical Influence :
- The trans-4-methyl configuration distinguishes the compound from cis isomers, which exhibit different melting points and conformational stability . For example, cis-4-methylcyclohexanamine has a higher melting point (60–65°C) than the trans isomer.
Biological Activity
(1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine is a chiral amine compound notable for its structural complexity and potential biological applications. This compound features a cyclohexane ring with a hexan-2-yl and a methyl substituent, which may influence its interaction with biological systems. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.
The compound's molecular formula is C13H25N, and it has a molecular weight of 197.35 g/mol. The presence of the chiral center in the cyclohexane ring contributes to its stereochemical properties, which can affect its biological interactions.
The biological activity of (1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may act as a ligand, modulating the activity of various biological targets.
Potential Mechanisms Include:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic processes, thereby altering physiological responses.
Biological Activity Studies
Research has indicated several potential biological activities associated with (1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine:
1. Neuropharmacological Effects
Studies have explored the compound's role as a potential neuroprotective agent. Its structure suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin.
2. Antimicrobial Properties
Preliminary investigations have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. This property may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
3. Anti-inflammatory Activity
Research indicates that (1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic application in inflammatory diseases.
Case Studies
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of chiral amines, (1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine was tested in a model of oxidative stress-induced neuronal injury. Results demonstrated that treatment with this compound significantly reduced neuronal cell death and oxidative damage markers compared to control groups.
Case Study 2: Antimicrobial Activity
A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Comparative Analysis
To better understand the unique properties of (1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (1r,4r)-N-(butan-2-yl)-4-methylcyclohexan-1-amine | Shorter alkyl chain | Moderate neuroactivity |
| (1r,4r)-N-(octan-2-yl)-4-methylcyclohexan-1-amine | Longer alkyl chain | Enhanced lipophilicity |
| (1r,4r)-N-(hexan-2-yl)-cyclohexanamine | Similar cyclohexane structure | Potentially enhanced activity due to sterics |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare (1r,4r)-N-(hexan-2-yl)-4-methylcyclohexan-1-amine?
- Methodological Answer : Synthesis typically involves multi-step sequences, including:
- Reductive amination : Reacting 4-methylcyclohexanone with hexan-2-amine under hydrogenation conditions using catalysts like Pd/C or Ra-Ni .
- Chiral resolution : If racemic mixtures form, techniques like chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation separate enantiomers .
- Protection/deprotection : Tert-butyloxycarbonyl (Boc) groups may protect the amine during synthesis to prevent side reactions, followed by acidic deprotection (e.g., HCl in dioxane) .
- Key Considerations : Ensure anhydrous conditions for Grignard or organometallic steps. Monitor stereochemistry via intermediates using polarimetry or chiral HPLC.
Q. Which spectroscopic and analytical techniques are critical for structural elucidation?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and stereochemistry. For example, axial vs. equatorial methyl groups on the cyclohexane ring split proton signals distinctively (e.g., 1.0–1.5 ppm for axial CH) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 224.2) and fragments (e.g., loss of hexan-2-yl group) .
- IR spectroscopy : Amine N-H stretches (~3300 cm) and C-N vibrations (~1250 cm) validate functional groups .
Q. How is the compound’s purity assessed, and what contaminants are typical?
- Methodological Answer :
- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>98% for research use). Common impurities include unreacted hexan-2-amine or diastereomers .
- Melting point analysis : Sharp melting points (e.g., 120–125°C) indicate purity; broad ranges suggest contaminants .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for high optical purity?
- Methodological Answer :
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) during hydrogenation to favor the (1r,4r) configuration .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
- Validation : Measure enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) .
Q. What computational approaches predict the compound’s conformational stability and intermolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to assess chair vs. boat cyclohexane conformers. Calculate energy differences (<5 kcal/mol for chair preference) .
- Molecular docking : Simulate binding to biological targets (e.g., serotonin receptors) using AutoDock Vina. Prioritize hydrogen bonds between the amine and Asp116 in the receptor .
Q. How can contradictory crystallographic data (e.g., disordered atoms) be resolved during structure refinement?
- Methodological Answer :
- SHELXL refinement : Apply restraints (e.g., DELU, SIMU) to model disorder, as seen in carbonyl groups in . Use PART instructions for split occupancies .
- Complementary techniques : Validate with cryo-EM or neutron diffraction if X-ray data ambiguity persists .
Q. What strategies address low yields in large-scale synthesis?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve mixing and heat transfer for steps like reductive amination, reducing side-product formation .
- Solvent optimization : Replace THF with 2-MeTHF for better solubility and greener processing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
